2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine

Vue d'ensemble

Description

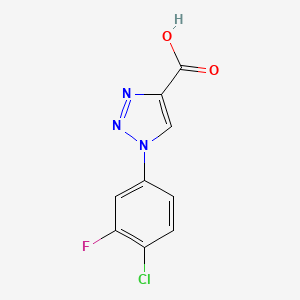

The compound “2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine” is an organic molecule that contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom. The thiophene ring is substituted at the 5-position with a chlorine atom. The 2-position of the thiophene ring is connected to a 2-methoxyethan-1-amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, which is aromatic, and an amine and ether functional group, which may participate in hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amine group could participate in acid-base reactions, nucleophilic substitutions, or condensation reactions. The ether group is generally quite stable but could potentially undergo cleavage under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound a weak base. The ether group could contribute to the compound’s solubility in organic solvents .Applications De Recherche Scientifique

Organic Semiconductors

Thiophene derivatives: are pivotal in the development of organic semiconductors . Their unique electronic properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The compound could be utilized to enhance the performance of these devices due to its potential to improve charge transport properties.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . The specific structure of “2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine” may offer a novel approach to protecting metals from corrosion, especially in harsh environments.

Pharmacological Properties

Thiophene-based molecules exhibit a range of pharmacological properties , including anticancer , anti-inflammatory , antimicrobial , and antihypertensive effects . This compound could be a precursor for developing new drugs with these therapeutic properties.

Anesthetic Applications

Articaine, a thiophene derivative, is used as a dental anesthetic in Europe . The structural similarity of “2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine” to articaine suggests potential use in anesthetic formulations, possibly offering improved efficacy or reduced side effects.

Agricultural Chemicals

Research on pyridine derivatives as insecticides indicates that thiophene analogs could be effective in controlling pests like the cowpea aphid. The compound could be synthesized into new insecticides, contributing to safer and more efficient agricultural practices.

Synthetic Chemistry

Zwitterionic salts: , which include thiophene structures, have been identified as mild organocatalysts for reactions like transesterification . This compound could be explored for its catalytic properties, potentially leading to advancements in synthetic methodologies.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the rna polymerase pb1-pb2 subunits of the influenza a virus .

Mode of Action

It is suggested that the compound may interact with its target to inhibit the replication of the virus .

Biochemical Pathways

Given its potential antiviral activity, it may interfere with the viral replication pathway .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on its potential antiviral activity, it may inhibit the replication of the influenza a virus, thereby preventing the spread of the virus within the host .

Propriétés

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNOS/c1-10-5(4-9)6-2-3-7(8)11-6/h2-3,5H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPFBNBOHDWZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464484.png)

![2-(Piperidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1464485.png)

![3-chloro-N-[(pyridin-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464488.png)

![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)

![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)

![2-[(Cyclohexylmethyl)(methyl)amino]isonicotinic acid](/img/structure/B1464494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)